![molecular formula C29H37N5O8 B570424 5,6-Dehydro-Tigecycline CAS No. 1633815-62-9](/img/structure/B570424.png)
5,6-Dehydro-Tigecycline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dehydro-Tigecycline is an impurity in the synthesis of Tigecycline . Tigecycline is a unique glycylcycline class of semisynthetic antimicrobial agents developed for the treatment of polymicrobial infections caused by multidrug-resistant Gram-positive and Gram-negative pathogens .
Molecular Structure Analysis
The molecular formula of 5,6-Dehydro-Tigecycline is C29H37N5O8 . Its molecular weight is 583.63 g/mol .
Physical And Chemical Properties Analysis
5,6-Dehydro-Tigecycline has a molecular weight of 583.63 g/mol . Its predicted boiling point is 925.9±65.0 °C and its predicted density is 1.47±0.1 g/cm3 .
Scientific Research Applications
Enhanced Antibacterial Activity
Research indicates that glycylcyclines like 5,6-Dehydro-Tigecycline exhibit potent antibacterial activity against a broad spectrum of pathogens, including those resistant to traditional tetracyclines. This is achieved through modifications that circumvent common resistance mechanisms such as efflux pumps and ribosomal protection, making it effective against MRSA, VRE, and penicillin-resistant Streptococcus pneumoniae among other resistant organisms (Zhanel et al., 2004).
Clinical Applications and Considerations
Although primarily developed for treating complicated skin and soft tissue infections (cSSTIs) and complicated intra-abdominal infections (cIAIs), tigecycline and its derivatives have shown promise in addressing infections caused by multidrug-resistant (MDR) pathogens. Clinical trials and studies emphasize its efficacy and tolerability, highlighting its role in modern antimicrobial therapy against challenging infections (Nathwani, 2005).
Mechanisms and Resistance
The addition of a glycylcycline moiety to tigecycline's structure enhances its ability to evade tetracycline resistance mechanisms, expanding its activity spectrum. Despite its broad efficacy, monitoring for tigecycline resistance development and understanding its pharmacokinetics and pharmacodynamics remains crucial for optimizing its use in clinical settings (Yaghoubi et al., 2021).
Combination Therapies
Investigations into the use of tigecycline in combination with other antimicrobials have demonstrated varying degrees of synergy, particularly against difficult-to-treat infections. These combinations may enhance efficacy against resistant organisms and expand the therapeutic options for managing severe infections (Entenza & Moreillon, 2009).
Mechanism of Action
The mechanism of action of Tigecycline, the parent compound, involves inhibiting protein translation in bacteria by binding to the 30S ribosomal subunit and blocking entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents incorporation of amino acid residues into elongating peptide chains .
Safety and Hazards
Future Directions
Tigecycline has shown antibacterial activity and clinical effectiveness against multidrug-resistant Gram-positive and Gram-negative pathogens . New evidence also suggests the effectiveness of Tigecycline for the treatment of severe Clostridioides difficile infections . Future research may explore the potential use of Tigecycline in the treatment of other infections caused by multidrug-resistant pathogens .
properties
IUPAC Name |
(4S,4aS,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h8,10,14,21,31,36-37,40,42H,9,11H2,1-7H3,(H2,30,41)(H,32,35)/t14-,21-,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBMYLFDSCQUMM-MSBURMCDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C=C3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C=C3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dehydro-Tigecycline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.